Ethyl 2,4-dioxovalerate, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,4-dioxovalerate, monosodium salt is a chemical compound with the molecular formula C7H9O4Na and a molar mass of 180.13373 g/mol . It is also known by its systematic name, this compound . This compound is a derivative of ethyl 2,4-dioxovalerate, which is an ester of pentanoic acid.
Preparation Methods
The synthesis of ethyl 2,4-dioxovalerate, monosodium salt typically involves the esterification of pentanoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
Ethyl 2,4-dioxovalerate, monosodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include carboxylic acids, alcohols, and substituted esters .
Scientific Research Applications
Ethyl 2,4-dioxovalerate, monosodium salt has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2,4-dioxovalerate, monosodium salt involves its interaction with specific molecular targets. For instance, in its antifungal activity, it may inhibit the synthesis of essential fungal cell wall components, leading to cell lysis. The molecular pathways involved include the inhibition of enzymes critical for cell wall biosynthesis .
Comparison with Similar Compounds
Ethyl 2,4-dioxovalerate, monosodium salt can be compared with similar compounds such as:
Ethyl acetoacetate: Both compounds are esters and can undergo similar chemical reactions, but ethyl acetoacetate has a different structure and reactivity profile.
Methyl acetopyruvate: This compound is similar in structure but has a methyl group instead of an ethyl group, leading to differences in physical and chemical properties.
Diethyl oxalate: While also an ester, diethyl oxalate has two ester groups and exhibits different reactivity compared to this compound.
This compound is unique due to its specific structure, which allows for a range of chemical transformations and applications in various fields.
Properties
CAS No. |
6887-74-7 |
---|---|
Molecular Formula |
C7H9O4.Na C7H9NaO4 |
Molecular Weight |
180.13 g/mol |
IUPAC Name |
sodium;ethyl 2,4-dioxopentanoate |
InChI |
InChI=1S/C7H9O4.Na/c1-3-11-7(10)6(9)4-5(2)8;/h4H,3H2,1-2H3;/q-1;+1 |
InChI Key |
GJBKEZBNHOGTCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)[CH-]C(=O)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.